molecular formula C17H14N4O2 B3892213 CID 5343838

CID 5343838

Cat. No.: B3892213
M. Wt: 306.32 g/mol
InChI Key: NGBAZJYXTXRYLE-UDWIEESQSA-N
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Description

The compound with the identifier “CID 5343838” is a chemical entity that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of extensive research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 5343838 involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production methods also incorporate purification steps, such as crystallization and distillation, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: CID 5343838 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation efficiently.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.

Scientific Research Applications

CID 5343838 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it serves as a probe for studying biochemical pathways and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects, such as its ability to modulate specific biological targets. In industry, the compound is used in the production of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of CID 5343838 involves its interaction with specific molecular targets and pathways. The compound binds to these targets, inducing conformational changes that modulate their activity. This interaction can lead to various biological effects, such as the inhibition or activation of enzymatic reactions, alteration of cellular signaling pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds: CID 5343838 is structurally related to several other compounds, including CID 2632, CID 6540461, CID 5362065, and CID 5479530 . These compounds share similar chemical backbones but differ in their functional groups and substituents.

Uniqueness: What sets this compound apart from its similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes this compound a valuable tool in scientific research and a potential candidate for various applications.

Properties

InChI

InChI=1S/C17H14N4O2/c1-2-4-16(5-3-1)22-10-11-23-17-8-6-15(7-9-17)12-20-21-13-18-19-14-21/h2,4-9,12-14H,10-11H2/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBAZJYXTXRYLE-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NN2C=NN=C2)OCCOC3=CC=C=C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/N2C=NN=C2)OCCOC3=CC=C=C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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